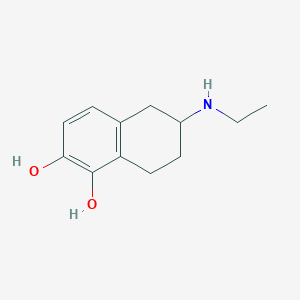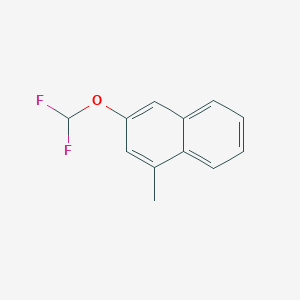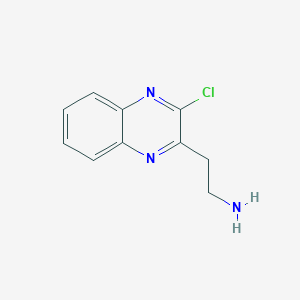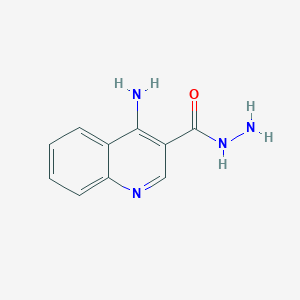
4-Aminoquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminoquinoline-3-carbohydrazide is a chemical compound that belongs to the class of 4-aminoquinolines. These compounds are known for their diverse pharmacological properties, including antimalarial, anticancer, antitubercular, and antiviral activities . The structure of this compound includes a quinoline ring system with an amino group at the 4-position and a carbohydrazide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoquinoline-3-carbohydrazide can be achieved through various methods. One common approach involves the reaction of 4-aminoquinoline with hydrazine hydrate under reflux conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique has been shown to reduce reaction times and increase yields while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
4-Aminoquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The amino and carbohydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted quinoline derivatives .
Scientific Research Applications
4-Aminoquinoline-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 4-Aminoquinoline-3-carbohydrazide involves its interaction with molecular targets such as heme in the case of its antimalarial activity. The compound binds to heme, preventing its detoxification by the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . In its anticancer activity, the compound may interfere with DNA synthesis and repair, leading to cell death .
Comparison with Similar Compounds
4-Aminoquinoline-3-carbohydrazide can be compared with other 4-aminoquinoline compounds such as:
Chloroquine: Known for its antimalarial activity but limited by resistance issues.
Amodiaquine: Effective against chloroquine-resistant strains but associated with toxicity.
Hydroxychloroquine: Similar to chloroquine but with a better safety profile.
The uniqueness of this compound lies in its potential to overcome some of the limitations of these compounds, such as resistance and toxicity, while retaining their beneficial pharmacological properties .
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-aminoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H10N4O/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15) |
InChI Key |
RLCVPRDKYNWLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)
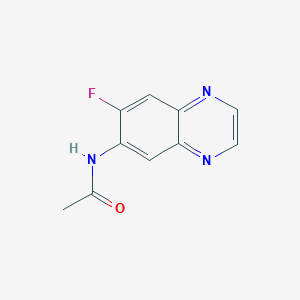


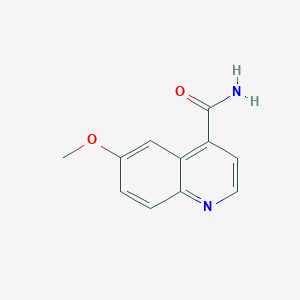

![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
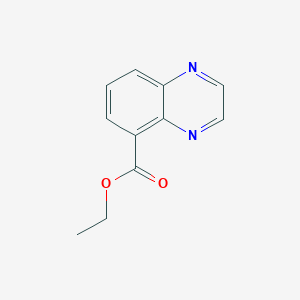
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)
